molecular formula C13H15NO4 B1292194 cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid CAS No. 685508-28-5

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid

Cat. No.: B1292194
CAS No.: 685508-28-5
M. Wt: 249.26 g/mol
InChI Key: ZNRUEEQIUVKKBL-UHFFFAOYSA-N
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Description

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is an organic compound with the molecular formula C13H15NO4. It is known for its unique structure, which includes a cyclobutane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with a benzyloxycarbonylamino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The cyclobutane ring provides structural rigidity, which may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid
  • cis-2-Aminocyclobutanecarboxylic acid
  • cis-2-Benzyloxycarbonylaminocyclopentanecarboxylic acid

Uniqueness

cis-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. The presence of the benzyloxycarbonylamino group also provides additional functional versatility compared to similar compounds .

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRUEEQIUVKKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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